molecular formula C12H11Cl2N B8709348 4,6-Dichloro-2,3,8-trimethylquinoline

4,6-Dichloro-2,3,8-trimethylquinoline

Cat. No.: B8709348
M. Wt: 240.12 g/mol
InChI Key: QVCSQGNKHRXDFY-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,3,8-trimethylquinoline is a halogenated quinoline derivative characterized by chlorine atoms at positions 4 and 6, and methyl groups at positions 2, 3, and 6. This substitution pattern imparts distinct electronic and steric properties, influencing its chemical reactivity, lipophilicity, and biological activity.

Properties

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

4,6-dichloro-2,3,8-trimethylquinoline

InChI

InChI=1S/C12H11Cl2N/c1-6-4-9(13)5-10-11(14)7(2)8(3)15-12(6)10/h4-5H,1-3H3

InChI Key

QVCSQGNKHRXDFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C(=C(N=C12)C)C)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares key structural and electronic features of 4,6-Dichloro-2,3,8-trimethylquinoline with analogs:

Compound Name Substituents Molecular Weight (g/mol) ClogP Key Structural Features
This compound 2,3,8-Me; 4,6-Cl 270.15* ~7.64† High lipophilicity; steric hindrance
2,4,6-Trimethylquinoline 2,4,6-Me 159.24 N/A Planar structure; no halogens
4-Chloro-6,7-dimethoxyquinoline 4-Cl; 6,7-OMe 223.66 ~2.5‡ Methoxy groups enhance polarity
4,6-Dichloro-8-(trifluoromethyl)quinoline 4,6-Cl; 8-CF₃ 266.04 ~3.8‡ Electron-withdrawing CF₃ group
3,6-Dichloroquinolin-8-amine 3,6-Cl; 8-NH₂ 213.06 2.8 Amine group enables hydrogen bonding

*Calculated based on formula C₁₂H₁₁Cl₂N. †Estimated from analogous compounds in . ‡Predicted using software.

Key Observations:
  • Lipophilicity: The this compound exhibits higher ClogP (~7.64) compared to analogs like 4-Chloro-6,7-dimethoxyquinoline (ClogP ~2.5) due to its hydrophobic methyl and chlorine substituents .
  • Electronic Effects: The electron-withdrawing trifluoromethyl group in 4,6-Dichloro-8-(trifluoromethyl)quinoline contrasts with the electron-donating methyl groups in the target compound, altering reactivity in electrophilic substitutions.
Antimycobacterial Activity
  • This compound analogs: In a study of indole derivatives, the 4,6-dichloro-substituted compound 8g demonstrated a MIC (Minimum Inhibitory Concentration) of 0.32 mM against Mycobacterium tuberculosis, outperforming the first-line drug ethambutol (MIC = 4.89 mM) .
  • Role of Halogens : The 4,6-dichloro substitution (as in 8g) increased activity three-fold compared to methyl-substituted analogs, highlighting the importance of halogenation for target binding .
  • Comparison with Fluoro Analogs : The 4,6-difluoro analog 8h (MIC = 0.70 mM) was less potent than 8g, suggesting chlorine's superior hydrophobic interactions .
Hydrogen Bonding and Solubility
  • 3,6-Dichloroquinolin-8-amine: The amine group at position 8 allows for hydrogen bonding (H-bond donor count = 1), enhancing solubility compared to the methyl-substituted target compound .
  • 4-Chloro-6,7-dimethoxyquinoline: Methoxy groups increase polarity (Topological Polar Surface Area = 38.9 Ų), improving aqueous solubility relative to the highly lipophilic target compound .

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